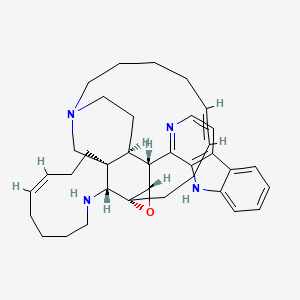

Saikogenin D

Descripción general

Descripción

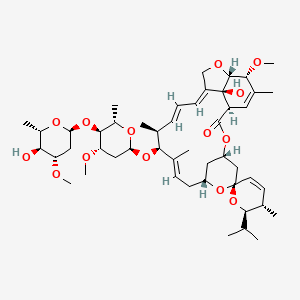

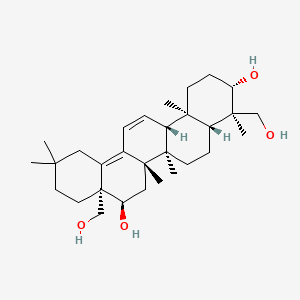

Saikogenin D es un compuesto triterpenoide natural que se aisló de las raíces de Bupleurum chinense, una hierba medicinal tradicional. Es conocido por sus propiedades antiinflamatorias y se ha estudiado por sus posibles aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

Química: Se utiliza como compuesto modelo para estudiar la síntesis y reacciones de triterpenoides.

Industria: this compound se utiliza en el desarrollo de fármacos antiinflamatorios y otros productos farmacéuticos.

Mecanismo De Acción

Saikogenin D ejerce sus efectos activando las epoxi-oxigenasas que convierten el ácido araquidónico en epoxieicosanoides y ácidos dihidroxi-eicosatrienoicos. Estos metabolitos luego inhiben la producción de prostaglandina E2, un mediador clave de la inflamación. Además, this compound provoca un aumento de la concentración de iones de calcio intracelular debido a la liberación de calcio de las reservas intracelulares .

Compuestos similares:

- Saikogenin F

- Saikogenin G

- Prosaikogenin F

- Prosaikogenin G

Comparación: this compound es único en su doble efecto de inhibir la producción de prostaglandina E2 y elevar la concentración de iones de calcio intracelular. Si bien compuestos similares como Saikogenin F y Saikogenin G también exhiben propiedades antiinflamatorias, el mecanismo de acción específico de this compound que involucra la activación de la epoxi-oxigenasa lo distingue .

Análisis Bioquímico

Biochemical Properties

Saikogenin D plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with epoxygenases, which are enzymes that convert arachidonic acid into epoxyeicosatrienoic acids. This compound activates these epoxygenases, leading to the production of epoxyeicosanoids and dihydroxyeicosatrienoic acids . These metabolites subsequently inhibit the production of prostaglandin E2, a key mediator of inflammation .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In C6 rat glioma cells, this compound inhibits the production of prostaglandin E2 by activating epoxygenases . This inhibition of prostaglandin E2 production can lead to reduced inflammation and potentially inhibit the growth of cancer cells. Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-inflammatory and anti-cancer properties .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with epoxygenases. By activating these enzymes, this compound facilitates the conversion of arachidonic acid into epoxyeicosanoids and dihydroxyeicosatrienoic acids . These metabolites then inhibit the production of prostaglandin E2, thereby exerting anti-inflammatory effects. Additionally, this compound may interact with other biomolecules, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under physiological conditions, maintaining its activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits anti-inflammatory and anti-cancer properties without significant adverse effects . At higher doses, this compound may cause toxic or adverse effects, including potential damage to liver and kidney tissues . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with epoxygenases. These enzymes convert arachidonic acid into epoxyeicosanoids and dihydroxyeicosatrienoic acids, which are key metabolites in the anti-inflammatory pathway . This compound may also interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it can exert its therapeutic effects . The transport and distribution of this compound are crucial for its bioavailability and efficacy in vivo .

Subcellular Localization

This compound is localized within specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications may direct this compound to particular organelles, such as the endoplasmic reticulum or mitochondria . This subcellular localization is essential for its interaction with epoxygenases and other biomolecules, enabling it to exert its anti-inflammatory and anti-cancer effects .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Saikogenin D se puede sintetizar mediante la hidrólisis de saikosaponinas, que son glucósidos que se encuentran en las especies de Bupleurum. El proceso de hidrólisis implica el uso de hidrolasas de glucósidos recombinantes que exhiben actividad de escisión de glucósidos. Las enzimas BglPm y BglLk, clonadas de Paenibacillus mucilaginosus y Lactobacillus koreensis, respectivamente, se utilizan en este proceso. La reacción se lleva a cabo a temperaturas entre 30–37°C y pH 6.5–7.0 .

Métodos de producción industrial: La producción industrial de this compound implica la extracción de saikosaponinas de Bupleurum falcatum L. utilizando cromatografía líquida de alto rendimiento preparativa. Las saikosaponinas se convierten luego en this compound mediante hidrólisis enzimática. Este método garantiza una alta pureza y rendimiento del compuesto .

Tipos de reacciones:

Reducción: Hay información limitada sobre reacciones de reducción que involucran this compound.

Sustitución: this compound puede participar en reacciones de sustitución, particularmente en presencia de reactivos específicos.

Reactivos y condiciones comunes:

Productos principales:

Comparación Con Compuestos Similares

- Saikogenin F

- Saikogenin G

- Prosaikogenin F

- Prosaikogenin G

Comparison: Saikogenin D is unique in its dual effect of inhibiting prostaglandin E2 production and elevating intracellular calcium ion concentration. While similar compounds like Saikogenin F and Saikogenin G also exhibit anti-inflammatory properties, this compound’s specific mechanism of action involving epoxygenase activation sets it apart .

Propiedades

IUPAC Name |

(3S,4R,4aR,6aR,6bS,8R,8aS,14aR,14bS)-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicene-3,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-25(2)13-14-30(18-32)20(15-25)19-7-8-22-26(3)11-10-23(33)27(4,17-31)21(26)9-12-28(22,5)29(19,6)16-24(30)34/h7-8,21-24,31-34H,9-18H2,1-6H3/t21-,22-,23+,24-,26+,27+,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNVMEXLLPGQEV-IULQVHCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2C=CC4=C5CC(CC[C@@]5([C@@H](C[C@]43C)O)CO)(C)C)C)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Saikogenin D's anti-inflammatory effects?

A1: this compound indirectly inhibits the production of prostaglandin E2 (PGE2), a key mediator of inflammation. This effect is not due to direct inhibition of cyclooxygenase, the enzyme responsible for PGE2 synthesis [, ]. Instead, this compound appears to activate epoxygenases, enzymes that convert arachidonic acid to epoxyeicosatrienoic acids (EETs) []. These EETs, specifically 11,12-EET, and their metabolite 11,12-dihydroxyeicosatrienoic acid (DHET), then act as secondary inhibitors of cyclooxygenase activity, leading to reduced PGE2 production [].

Q2: How does this compound impact intracellular calcium levels?

A2: this compound elevates intracellular free Ca2+ concentration ([Ca2+]i) in a concentration-dependent manner, even in the absence of extracellular calcium [, ]. This suggests it triggers calcium release from intracellular stores. Interestingly, this effect is not mediated by inositol triphosphate (IP3) receptors or ryanodine receptors, indicating a novel mechanism of action [].

Q3: What is the structural difference between this compound and its precursor, Prothis compound?

A3: Prothis compound is a glycoside of this compound. This means that this compound represents the aglycone structure, while Prothis compound has one or more sugar moieties attached to the aglycone [, ]. The specific glycosylation pattern can significantly impact the biological activity of these compounds [].

Q4: Is this compound the only bioactive compound found in Bupleurum chinense roots?

A4: No, Bupleurum chinense roots contain a variety of bioactive compounds. In addition to this compound, other saponins like saikosaponins A, B2, W, and Y have been isolated and found to inhibit NF-κB activity, a key regulator of inflammation []. The plant also contains polyacetylenes, some of which are being reported for the first time [].

Q5: Does the presence of a sugar moiety impact the biological activity of this compound?

A5: Yes, the presence and type of sugar moieties significantly influence the biological activity of this compound and its derivatives. For instance, while this compound itself shows a slight corticosterone secretion-inducing activity, its glycosylated form, Prothis compound, is inactive []. This highlights the importance of the balance between the sugar moiety and the aglycone for the specific biological activity [].

Q6: What analytical techniques are used to quantify this compound and related compounds?

A6: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a sensitive and specific technique used for the simultaneous quantification of this compound and other saikosaponin derivatives in various matrices, including plant material and pharmaceutical preparations []. This method offers advantages over traditional LC methods in terms of sensitivity and specificity [].

Q7: Has this compound been tested in any animal models of disease?

A7: Yes, this compound has demonstrated protective effects against Pseudomonas aeruginosa infection in mice, highlighting its potential therapeutic value []. Additionally, studies using murine peritoneal macrophages have shown that this compound can activate these immune cells [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[N-(4,7-dimethylquinazolin-2-yl)carbamimidoyl]-3-(3-methylphenyl)thiourea](/img/structure/B1244605.png)

![tert-butyl N-[2-[4-[[1-[2-bromo-5-(pentanoylamino)phenyl]-3-ethyl-5-oxo-1,2,4-triazol-4-yl]methyl]-3-fluorophenyl]phenyl]sulfonylcarbamate](/img/structure/B1244610.png)

![1-[(E)-[3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylideneamino]-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1244611.png)